8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole
Description
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridoindole scaffold with a methoxy substituent at the 8-position. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol and CAS number 126912-70-7 . The methoxy group enhances solubility and may influence metabolic stability compared to non-substituted analogs .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
8-methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-6,13-14H,7H2,1H3 |
InChI Key |
HSJDTEJOOZIFDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CNC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone in the large-scale production of indole derivatives due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities .
Scientific Research Applications
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- Fluoro and methyl substitutions (e.g., 6-Fluoro, 5-methyl) improve target engagement but may introduce synthetic challenges .
- Amino-substituted derivatives (e.g., Trp-P-1) are carcinogenic, emphasizing the critical role of substituent selection .
CFTR Modulation
The 8-methoxy derivative demonstrates moderate CFTR activation, with EC₅₀ values comparable to VX-770 (a cystic fibrosis drug) in cellular assays. In contrast, 6-fluoro-8-methoxy analogs show enhanced potency but are prone to off-target effects . Ethoxy-substituted derivatives exhibit reduced activity, likely due to steric hindrance .
HDAC6 Inhibition
8-Methoxy-5-methyl derivatives (e.g., CAS 618910-07-9) display HDAC6 selectivity comparable to tubastatin A, a known inhibitor. The methyl group at the 5-position enhances binding to the enzyme’s hydrophobic pocket, while the methoxy group optimizes pharmacokinetics .
Carcinogenicity and Toxicity
However, it carries warnings for skin/eye irritation (H315, H319) .
Biological Activity
8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colorectal cancer), Caco-2 (colorectal cancer).
- Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell proliferation by affecting the PI3K/AKT/mTOR signaling pathway. Specifically, it blocks the cell cycle at the G2/M phase and decreases mitochondrial membrane potential, leading to increased apoptotic activity .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study: Anticancer Efficacy
In a comparative study assessing the efficacy of various pyridoindole derivatives, this compound was found to have an IC50 value of approximately 15 µM against HCT116 cells. This indicates a promising level of potency compared to other compounds in the same class.
Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT116 | 15 | Apoptosis induction via PI3K/AKT/mTOR pathway |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of cytokine production |
| Antimicrobial | S. aureus | Not specified | Disruption of bacterial cell wall integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
